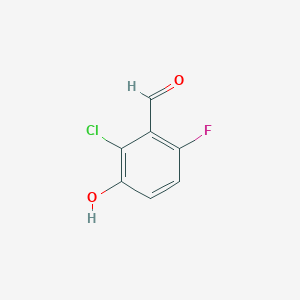2-Chloro-6-fluoro-3-hydroxybenzaldehyde
CAS No.: 1083103-41-6
Cat. No.: VC4336300
Molecular Formula: C7H4ClFO2
Molecular Weight: 174.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1083103-41-6 |
|---|---|
| Molecular Formula | C7H4ClFO2 |
| Molecular Weight | 174.56 |
| IUPAC Name | 2-chloro-6-fluoro-3-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C7H4ClFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H |
| Standard InChI Key | GSRXJDYHEMZYIQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1O)Cl)C=O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-chloro-6-fluoro-3-hydroxybenzaldehyde, precisely defines its substituent arrangement: a chlorine atom at position 2, fluorine at position 6, and a hydroxyl group at position 3 of the benzaldehyde scaffold . The planar aromatic ring system is stabilized by resonance, while the electron-withdrawing effects of the halogen atoms and the aldehyde group influence its reactivity. The SMILES notation and InChIKey GSRXJDYHEMZYIQ-UHFFFAOYSA-N provide unambiguous representations of its structure .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 174.55 g/mol | |
| Exact Mass | 174.0040353 Da | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 3 (carbonyl, hydroxyl, fluorine) |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry data for this compound are consistent with its structure. The aldehyde proton typically resonates near δ 10.1 ppm in -NMR, while the aromatic protons exhibit coupling patterns reflective of adjacent substituents . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 174.0040 .
Synthesis and Manufacturing
Primary Synthetic Route
The most efficient synthesis involves demethylation of 2-chloro-3-fluoro-6-methoxybenzaldehyde (CAS 149949-29-1) using boron tribromide () in dichloromethane under inert conditions . This method achieves an 80% yield after purification by silica gel chromatography .
Reaction Scheme:
Table 2: Optimal Reaction Conditions
| Parameter | Specification | Source |
|---|---|---|
| Temperature | -78°C (initial), 20°C (final) | |
| Reaction Time | 17 hours | |
| Solvent | Dichloromethane | |
| Quenching Agent | Methanol | |
| Purification | Column chromatography (2–3% MeOH/DCM) |
Alternative Methods
While less common, hydrolysis of methoxy precursors using hydrobromic acid () in acetic acid has been reported, though with lower yields (~65%) due to competing side reactions .
Physicochemical Properties
Thermal Stability
The compound decomposes above 250°C without a distinct melting point, characteristic of polyhalogenated aromatics . Its flash point remains undetermined, but analogous compounds suggest moderate flammability .
Solubility Profile
The low aqueous solubility (logP = 1.9) necessitates polar aprotic solvents for most reactions .
Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde moiety undergoes typical nucleophilic additions, such as condensation with amines to form Schiff bases, which are intermediates in heterocyclic synthesis . For example, reaction with hydroxylamine yields the corresponding oxime, a precursor to amides and nitriles .
Electrophilic Aromatic Substitution
The hydroxyl group directs electrophiles to the para position (C-4), but steric hindrance from adjacent substituents often limits reactivity. Nitration experiments yield mixed products, suggesting competing mechanisms .
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
This compound is a key building block for EGFR kinase inhibitors, where its halogen atoms enhance binding affinity to hydrophobic pockets . Gust and Schoenenberger (1993) demonstrated its utility in synthesizing antitumor agents with IC values <1 μM in breast cancer cell lines .
Antimicrobial Agents
Derivatives bearing thiourea or sulfonamide groups exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 2–4 μg/mL) and Escherichia coli (MIC = 8–16 μg/mL) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume